molecular formula C13H16N4O2S B6537230 1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide CAS No. 1170028-75-7

1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B6537230
CAS No.: 1170028-75-7
M. Wt: 292.36 g/mol
InChI Key: SXMZAJMXIMJKEG-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide is a synthetic small molecule belonging to the class of pyrazole carboxamides. This structural family is of significant interest in medicinal chemistry and agrochemical research due to its diverse biological activities. Pyrazole derivatives have been extensively studied and demonstrated a range of properties, including serving as key scaffolds in the development of novel therapeutic agents . In biomedical research, pyrazole-carboxamide compounds are recognized as potential inhibitors of phagocytosis, a key cellular process in various immune cytopenias. Small molecules with this core structure are being investigated for their ability to prevent the destruction of antibody-opsonized blood cells, showing promise in in vitro models of conditions like immune thrombocytopenia (ITP) and warm autoimmune hemolytic anemia (wAIHA) . Furthermore, structurally related pyrazole carboxamides have exhibited potent antifungal activity in agricultural research. Studies on analogous compounds, such as those containing a diarylamine scaffold, have shown that their mechanism of action may involve disrupting mitochondrial function in fungal pathogens, potentially by inhibiting key components of the respiratory chain like succinate dehydrogenase (complex II) and cytochrome c oxidase (complex IV) . This product is provided for research purposes only. It is strictly labeled as 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and in compliance with all their institution's safety guidelines.

Properties

IUPAC Name

2-ethyl-5-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-4-17-10(7-8(2)16-17)12(19)15-13-9(5-6-20-13)11(18)14-3/h5-7H,4H2,1-3H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMZAJMXIMJKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15N5O2S\text{C}_{12}\text{H}_{15}\text{N}_{5}\text{O}_{2}\text{S}

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion has demonstrated cytotoxic effects against several cancer cell lines in vitro.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
MCF-7 (Breast)15.0
A549 (Lung)10.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it has shown a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity
In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant decrease in paw swelling compared to the control group, indicating its efficacy as an anti-inflammatory agent.

Insecticidal Activity

Recent studies have explored the insecticidal properties of this compound, particularly its effectiveness against agricultural pests. The compound has been shown to disrupt the nervous system of insects, leading to paralysis and death.

Table 2: Insecticidal Activity Against Pests

Pest SpeciesLC50 (µg/mL)Reference
Spodoptera frugiperda25.0
Aphis gossypii30.0

The biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
  • Modulation of Signal Transduction Pathways : It potentially affects pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.
  • Interaction with Receptors : There is evidence suggesting that it may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling cascades.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized in Table 1.

Table 1. Comparison of Structural Features and Physicochemical Properties

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Solubility (20°C) Biological Activity
Target Compound Pyrazole 1-Ethyl, 3-methyl, 5-carboxamide linked to 3-(methylcarbamoyl)thiophene Carboxamide, thiophene, methylcarbamoyl ~349.4* Not reported (inferred: low water solubility) Insecticidal (inferred from analogs)
Chlorantraniliprole (CAS 50000845-7) Pyrazole 3-Bromo, 1-(3-chloro-2-pyridinyl), 5-carboxamide linked to 4-chloro-2-methyl-6-(methylcarbamoyl)phenyl Bromine, chloropyridinyl, methylcarbamoyl 483.15 1.0 µg/mL (water), 124 mg/mL (DMF) Insecticidal (ryanodine receptor modulator)
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide Pyrazole 1-(3-Chlorophenyl), 5-methoxy, 3-carboxamide Chlorophenyl, methoxy ~279.7 Not reported Not specified (structural analog)
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Pyrazole 3-(5-Methylthiophene), 5-carboxamide linked to benzothiazole Benzothiazole, methylthiophene 356.4 Not reported Antibacterial/antimycobacterial (inferred)

*Molecular weight calculated based on formula C14H16N4O2S.

Key Observations:

Substituent Effects: The target compound lacks halogens (e.g., bromine in chlorantraniliprole), which may reduce its binding affinity to insect ryanodine receptors but improve selectivity .

Physicochemical Properties :

  • Chlorantraniliprole’s higher solubility in DMF (124 mg/mL) correlates with its polar substituents (bromine, chloropyridinyl), whereas the target compound’s ethyl/methyl groups likely enhance lipophilicity .

Q & A

Q. Table 1: Comparative Synthesis Yields Under Different Conditions

StepSolventCatalystYield (%)Purity (HPLC)Reference
1EthanolNone5290%
1THFPd(PPh₃)₄7895%
2DMFEDC/HOBt6588%
2CPMEDCC8097%

Q. Table 2: Biological Activity Profile

AssayIC₅₀ (nM)Selectivity Ratio (vs. Trypsin)Reference
Factor Xa Inhibition0.13>10,000
Thrombin Inhibition420032
Platelet Aggregation150N/A

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